An In-depth Technical Guide to 3-Bromobenzoyl Chloride (CAS 1711-09-7)
An In-depth Technical Guide to 3-Bromobenzoyl Chloride (CAS 1711-09-7)
A Note on Chemical Identification: This guide focuses on 3-bromobenzoyl chloride (CAS 1711-09-7). The initial query for "3-bromobenzoyl bromide" with CAS number 1761-61-1 presented a discrepancy, as this CAS number corresponds to 5-bromosalicylaldehyde. Given the structural similarity and greater prevalence in synthesis, this guide details the properties and applications of the more widely documented 3-bromobenzoyl chloride.
Introduction
3-Bromobenzoyl chloride is a vital bifunctional molecule in the field of organic synthesis. Its structure, featuring a bromine atom on the benzene ring and a reactive acyl chloride group, makes it an important intermediate in the creation of a wide array of more complex molecules. This compound is particularly valuable in the development of pharmaceuticals and agrochemicals, where its distinct reactive sites allow for precise molecular construction. Researchers and drug development professionals utilize 3-bromobenzoyl chloride to introduce the 3-bromobenzoyl moiety into various molecular scaffolds, a key step in synthesizing new chemical entities with potential therapeutic or biological activity.
Physicochemical Properties
A comprehensive understanding of the physical and chemical properties of 3-bromobenzoyl chloride is essential for its effective and safe use in a laboratory setting. These properties are summarized in the table below.
| Property | Value |
| CAS Number | 1711-09-7[1] |
| Molecular Formula | C₇H₄BrClO[2] |
| Molecular Weight | 219.46 g/mol [2][3] |
| Appearance | Liquid |
| Boiling Point | 74-75 °C at 0.5 mmHg[1][2] |
| Density | 1.662 g/mL at 25 °C[1][2] |
| Refractive Index | n20/D 1.595[1] |
| Flash Point | >110 °C (>230 °F)[4] |
Chemical Reactivity and Synthetic Applications
The reactivity of 3-bromobenzoyl chloride is dominated by the electrophilic nature of the acyl chloride group. This functional group readily undergoes nucleophilic acyl substitution with a variety of nucleophiles, including alcohols, amines, and thiols, to form the corresponding esters, amides, and thioesters. This reactivity is the cornerstone of its utility in organic synthesis.
The bromine atom on the aromatic ring is less reactive but can participate in a range of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This dual reactivity allows for sequential or orthogonal synthetic strategies, providing a powerful tool for building molecular complexity.
Key applications in synthesis include:
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Pharmaceutical Intermediates: It is a building block in the synthesis of various active pharmaceutical ingredients (APIs). For instance, it has been used in the synthesis of 2-(3-bromophenyl)-5-phenyl-1,3,4-oxadiazole and (4-benzhydryl-1,4-diazepan-1-yl)(3-bromophenyl)methanone.[5]
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Agrochemicals: The 3-bromobenzoyl scaffold is present in some pesticides and herbicides.
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Material Science: It can be used to modify polymers and other materials to impart specific properties.
Experimental Protocol: Synthesis of 3-Bromobenzoyl Chloride
A standard laboratory procedure for the synthesis of 3-bromobenzoyl chloride involves the reaction of 3-bromobenzoic acid with thionyl chloride (SOCl₂).[2] This method is efficient and widely used for the preparation of acyl chlorides.
Materials:
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3-Bromobenzoic acid
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Thionyl chloride (SOCl₂)
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Anhydrous toluene or dichloromethane (optional, can be run neat)
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Dry glassware
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Magnetic stirrer and stir bar
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Heating mantle
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Reflux condenser with a drying tube (e.g., filled with calcium chloride)
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Distillation apparatus for vacuum distillation
Procedure:
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Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromobenzoic acid. To this, add an excess of thionyl chloride (typically 2-3 equivalents). An inert solvent like toluene can be used if desired.[2]
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Reaction: Gently heat the mixture to reflux. The boiling point of thionyl chloride is approximately 79°C. The reaction progress can be monitored by observing the cessation of gas evolution (HCl and SO₂). The reaction is typically complete within 2-4 hours.[2]
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Workup: After the reaction is complete, allow the mixture to cool to room temperature. Excess thionyl chloride can be removed by distillation at atmospheric pressure.[2]
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Purification: The crude 3-bromobenzoyl chloride is then purified by vacuum distillation. The fraction boiling at 74-75 °C/0.5 mmHg should be collected.[2]
Safety Precautions:
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This reaction should be performed in a well-ventilated fume hood as it evolves toxic gases (HCl and SO₂).
-
Thionyl chloride is corrosive and reacts violently with water. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.
-
All glassware must be thoroughly dried before use to prevent the hydrolysis of thionyl chloride and the product.
Caption: Synthesis of 3-Bromobenzoyl chloride from 3-bromobenzoic acid.
Safety and Handling
3-Bromobenzoyl chloride is a corrosive and hazardous chemical that requires careful handling to prevent exposure.
Hazard Identification:
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Causes severe skin burns and eye damage.[5]
-
May cause respiratory irritation.
-
Reacts with water to release toxic gas.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear appropriate chemical-resistant gloves and protective clothing.[4]
-
Respiratory Protection: Use a NIOSH/MSHA-approved respirator if exposure limits are exceeded or if irritation is experienced.[4]
Handling and Storage:
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Handle only in a well-ventilated area, preferably in a chemical fume hood.[4]
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Store in a cool, dry place in a tightly sealed container.[4]
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Keep away from water and moisture, as it can hydrolyze to 3-bromobenzoic acid and hydrochloric acid.
-
Store away from incompatible materials such as strong bases and oxidizing agents.
First-Aid Measures:
-
In case of skin contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get immediate medical attention.[4]
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get immediate medical attention.[4]
-
If inhaled: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get immediate medical attention.[4]
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Get immediate medical aid.[4]
Caption: Experimental Workflow for the synthesis and handling of 3-bromobenzoyl chloride.
References
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Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 3-Bromobenzyl Bromide, 95%. Available at: [Link]
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Cheméo. Chemical Properties of 3-Bromobenzoyl chloride (CAS 1711-09-7). Available at: [Link]
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Anhui Shiny Electronic Technology Co., Ltd. 3-Bromobenzyl bromide. Available at: [Link]
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PubChem. 3-Bromobenzyl bromide | C7H6Br2 | CID 69979. Available at: [Link]
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PrepChem.com. Preparation of 3-bromobenzyl bromide. Available at: [Link]
-
Ottokemi. 3-Bromobenzoyl chloride, 98% 1711-09-7 India. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 16). 3-Bromobenzyl Bromide: A Versatile Reagent for Pharmaceutical Intermediates and Beyond. Available at: [Link]
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PubChem. Benzoyl bromide, 3-bromo- | C7H4Br2O | CID 69251. Available at: [Link]
